molecular formula C16H12N2 B8492563 4-[(Indolizin-3-yl)methyl]benzonitrile CAS No. 501948-43-2

4-[(Indolizin-3-yl)methyl]benzonitrile

Cat. No.: B8492563
CAS No.: 501948-43-2
M. Wt: 232.28 g/mol
InChI Key: NSFYQVSFMUVKQZ-UHFFFAOYSA-N
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Description

4-[(Indolizin-3-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C16H12N2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

501948-43-2

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(indolizin-3-ylmethyl)benzonitrile

InChI

InChI=1S/C16H12N2/c17-12-14-6-4-13(5-7-14)11-16-9-8-15-3-1-2-10-18(15)16/h1-10H,11H2

InChI Key

NSFYQVSFMUVKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)CC3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[BH3-]C#N
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Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride (0.32 grams, 5.06 mmol) was added in portions to an acetonitrile (15 mL) solution of 3-(4-cyanobenzoyl)indolizine (13) (0.19 grams, 0.84 mmol) and chlorotrimethylsilanen (0.65 mL, 5.06 mmol) cooled in an ice-bath. The reaction mixture was stirred at room temperature for 4 hours. It was then quenched with aqueous sodium bicarbonate solution, extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated in vacuo to give an oily residue, which was applied to the flash column chromatography using 10% ethyl acetate in hexane (Rf 0.3) to afford 3-(4-cyanobenzyl)indolizine (14) (0.11 grams, 56% yield). 1H NMR (CDCl3) δ 4.09 (s, 2H), 6.36 (m, 2H), 6.56 (m, 2H), 7.15 (d, J=8.4, 2H), 7.32 (d, J=9.3, 1H), 7.45 (m, 3H). ESMS calcd (C16H12N2): 232.1. found: 233.1 (M+H)+.
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0.32 g
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reactant
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15 mL
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reactant
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0.19 g
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Synthesis routes and methods III

Procedure details

To 4-(indolizine-3-carbonyl)-benzonitrile (24 g, 100 mmol) CH3CN (600 ml) solution containing MeOH (9 ml) was added BH3-THF (1M, 480 ml). The resulting mixture was stirred at 50° C. for 1 hr. The reaction was quenched with water (200 ml), and extracted with EtOAc (700 ml), and washed with water (300 ml×3). The organic layer was evaporated under reduced pressure, and the residue was dissolved in ether (or EtOAc) (400 ml), diluted with hexanes (100 ml) and filtered with celite to give 4-indolizin-3-ylmethyl-benzonitrile (15.6 g, 92% purity by HPLC). This product was used directly for the next step. δ (ppm) 8.54 (m, 1H); 7.59 (m, 3H); 7.39 (m, 2H); 7.31 (m, 1H); 7.19 (m, 1H); 3.01 (t, J=6.9 Hz, 2H); 2.75 (t, J=6.9 Hz, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
600 mL
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reactant
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9 mL
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solvent
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480 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A dried 1 L of three-neck round-bottom flask was flushed with N2, connected to a N2 inlet, equipped with a thermometer and a magnetic stirrer. 4-(4-Pyridin-2-yl-but-3-ynyl)-benzonitrile (58.73 g, 0.25 mol), DMA (490 mL) and TEA (70 mL) were successively added to the flask, resulting in a light brown solution. CuCl (25.05 g, 0.25 mol) was then added, after which the reaction turned dark brown. The reaction mixture was kept stirring at 130° C. After stirring for 3 h at 130° C., the reaction was complete, and cooled to room temperature. The reaction was then quenched with water (300 mL), and ethyl acetate (400 mL) was added. The resulting dark brown mixture was then filtered through a celite cake to give a clear two-layer mixture. After separation, drying, and concentration, a dark oil was obtained. The dark oil was dissolved in 250 mL of ethyl acetate, applied to 15 g of decoloring carbon, and stirred for 20 minutes. After filtration through a celite cake, the filtrate was washed with water (100 mL) twice, dried over sodium sulfate. Concentration gave 53.89 g (89%) of 4-indolizin-3-ylmethyl-benzonitrile. 1H NMR (CDCl3): δ (ppm) 7.55 (d, J=8.1 Hz, 2H); 7.50 (d, J=9.0 Hz, 1H); 7.39 (d, J=9.0 Hz, 1H); 7.23 (d, J=7.8 Hz, 2H); 6.64 (m, 2H), 6.44 (m, 2H); 4.27 (s, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
58.73 g
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reactant
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490 mL
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TEA
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70 mL
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250 mL
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CuCl
Quantity
25.05 g
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catalyst
Reaction Step Three

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